(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a 1,2,3-thiadiazole ring. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, and 1,2,3-thiadiazole rings. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s thermal stability .Scientific Research Applications
Anticonvulsant Activities
Compounds featuring triazole and pyrrolidine structures have been explored for their anticonvulsant activities. For instance, Malik et al. (2014) synthesized a series of novel compounds that were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test, revealing that certain derivatives showed potent anticonvulsant activity with significant protective indexes compared to reference drugs like phenytoin. This suggests a potential application of triazole and pyrrolidine derivatives in the development of new antiepileptic drugs Malik & Khan, 2014.
Anticancer and Antimicrobial Agents
Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer and antimicrobial activities. The study highlighted the potential of these compounds in combating cancer cell lines and pathogenic strains, indicating the versatility of such structures in the design of new therapeutic agents Katariya, Vennapu, & Shah, 2021.
Antiviral and Antitumoral Activity
A study by Jilloju et al. (2021) focused on the synthesis of triazolothiadiazine derivatives, demonstrating their promising in vitro activity against coronaviruses and tumors. The study provides insight into how subtle structural modifications can significantly affect biological activity, potentially guiding the development of targeted therapies Jilloju et al., 2021.
Histamine H3 Receptor Antagonists
Swanson et al. (2009) explored small molecules with heterocyclic cores for their affinity at the human histamine H3 receptor, finding several compounds with high affinity. This research underscores the potential of heterocyclic compounds in the development of drugs targeting the central nervous system, including treatments for sleep disorders and cognitive impairments Swanson et al., 2009.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-14-10)12(19)17-6-4-9(8-17)18-7-5-13-15-18/h5,7,9H,2-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDXPJFDHLFJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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